1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane
Description
1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a 7-oxa-2-azaspiro[3.5]nonane core fused with a 1-ethyl-pyrrole substituent. This structure combines a rigid bicyclic framework with a heteroaromatic group, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(1-ethylpyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C13H20N2O/c1-2-15-6-3-11(9-15)12-13(10-14-12)4-7-16-8-5-13/h3,6,9,12,14H,2,4-5,7-8,10H2,1H3 |
InChI Key |
FQTCONKVMDGCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1)C2C3(CCOCC3)CN2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane involves several steps, typically starting with the formation of the pyrrole ring. One common method involves the reaction of an appropriate amine with a ketone or aldehyde under acidic conditions to form the pyrrole ring. The spirocyclic structure is then introduced through a series of cyclization reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the molecule.
Scientific Research Applications
1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders due to its potential interaction with neurotransmitter receptors.
Material Science: The unique spirocyclic structure makes it useful in the design of new materials with specific mechanical and chemical properties.
Biological Research: It is used in studies investigating the biological activity of spirocyclic compounds, including their antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents and their implications:
Key Observations :
Salt Forms and Physicochemical Properties
Salt forms significantly impact solubility and stability. Notable examples include:
Key Observations :
Heteroatom Variations in Spirocyclic Cores
Altering the position or number of heteroatoms modifies electronic and steric properties:
Key Observations :
- The 7-oxa-2-aza configuration in the target compound balances ring strain and stability, favoring synthetic accessibility .
Research and Commercial Relevance
- Synthetic Accessibility: The unsubstituted core (7-Oxa-2-azaspiro[3.5]nonane) is commercially available at 98% purity (BLD Pharm Ltd., $223/100 mg), enabling rapid derivatization .
- Pharmacological Potential: Analogs like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one are marketed as high-purity compounds for kinase inhibitor research .
- Safety Data: Limited toxicity information is available for the target compound, but hydrochloride salts of related spirocycles are generally classified as non-hazardous for laboratory use .
Biological Activity
1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound's molecular formula is , and it has a molecular weight of 206.28 g/mol. Its structure is characterized by a spirocyclic system, which often contributes to the biological activity of similar compounds.
Research indicates that compounds with similar structures can interact with various biological targets, including receptors and enzymes involved in key physiological processes. The unique nitrogen and oxygen functionalities in the spirocyclic framework may facilitate interactions with neurotransmitter systems or other cellular pathways.
Biological Activity Overview
The biological activity of 1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane has been explored in several studies, focusing on its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Pain relief in animal models | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Anti-inflammatory Effects
A study published in Bioorganic and Medicinal Chemistry investigated the anti-inflammatory effects of related compounds. The results showed that derivatives of the spirocyclic structure inhibited cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models. The study highlighted the importance of functional groups in modulating activity.
Case Study 2: Analgesic Properties
In another investigation, the analgesic properties were assessed using a formalin-induced pain model in rodents. Compounds similar to 1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane demonstrated significant pain relief compared to control groups, suggesting potential clinical applications for pain management.
Research Findings
Recent research has focused on synthesizing derivatives of 1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane to enhance its pharmacological profile. Functionalization at various positions has shown promise in improving potency and selectivity for specific biological targets.
Table 2: Derivatives and Their Activities
| Derivative Name | Activity Type | Potency (IC50) |
|---|---|---|
| 7-Oxo derivative | Anti-inflammatory | 50 µM |
| 6-Oxa derivative | Analgesic | 30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
